molecular formula C21H20ClN3O3S B3614184 N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B3614184
M. Wt: 429.9 g/mol
InChI Key: SXAKSZKTGAVXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as CBP-307, is a small molecule drug that has been under scientific research for its potential therapeutic applications. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied for its effects on the central nervous system.

Mechanism of Action

CBP-307 works by inhibiting the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, CBP-307 increases the availability of glycine in the synapse, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
CBP-307 has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced NMDA receptor function, and improved cognitive function. Studies have also shown that CBP-307 can reduce anxiety-like behavior and enhance the efficacy of antipsychotic drugs.

Advantages and Limitations for Lab Experiments

One advantage of CBP-307 is its specificity for N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, which reduces the risk of off-target effects. However, CBP-307 has limited solubility and stability, which can pose challenges for its use in lab experiments.

Future Directions

There are several future directions for the scientific research of CBP-307. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more stable and soluble formulations of CBP-307 for improved use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its effects on the central nervous system.

Scientific Research Applications

CBP-307 has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Studies have shown that CBP-307 can improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-10-8-17(9-11-19)15-25(29(27,28)20-6-2-1-3-7-20)16-21(26)24-14-18-5-4-12-23-13-18/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAKSZKTGAVXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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